3-(3-Nitrophenyl)propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOANOABZUNJOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375063 | |
| Record name | 3-(3-Nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-57-9 | |
| Record name | 3-(3-Nitrophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Nitrophenyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 3 Nitrophenyl Propionic Acid and Its Analogues
Established Synthetic Pathways
The traditional synthesis of 3-(3-Nitrophenyl)propionic acid involves well-documented chemical reactions. These methods, while effective, often rely on standard laboratory techniques and reagents.
Overview of Reaction Mechanisms
A prevalent method for preparing this compound involves the carboxymethylation of carbon atoms. One common approach is the reaction of 3-nitrobenzaldehyde (B41214) with acetone (B3395972) under alkaline catalysis. Another established route is the oxidation of 3-phenylpropanal (B7769412) using a medium containing molecular oxygen at an elevated temperature, typically between 40° and 80° C. google.com This oxidation can be performed without a solvent or catalyst, yielding a high degree of conversion and selectivity. google.com
The synthesis of related β-amino acids, such as 3-amino-3-arylpropionic acids, can be achieved through a one-pot synthesis involving an appropriate aldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in a solvent like 1-butanol. chemicalbook.com
Key Precursors and Starting Materials
The selection of precursors is fundamental to the successful synthesis of this compound and its analogs. Key starting materials mentioned in the literature include:
| Precursor/Starting Material | Resulting Product/Intermediate | Reference |
| 3-Nitrobenzaldehyde | This compound | chemicalbook.com |
| Acetic anhydride | Intermediate in various syntheses | chemicalbook.com |
| Sodium acetate | Reagent in various syntheses | chemicalbook.com |
| Hydroxylamine sulfate | Reagent for forming oximes | chemicalbook.com |
| Hydroxylamine-O-sulfonic acid | Reagent in various syntheses | chemicalbook.com |
| 3-Phenylpropanal | 3-Phenylpropionic acid | google.com |
| Cinnamaldehyde | Precursor to 3-phenylpropanal | google.com |
| Acrolein | Precursor to 3-nitropropanal | researchgate.netmdpi.com |
| Veratraldehyde | N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid | researchgate.net |
| 4-Aminophenol | N-(4-hydroxyphenyl)-β-alanine methyl ester or 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid | nih.gov |
| Methyl acrylate | Reactant with 4-aminophenol | nih.gov |
| Acrylic acid | Reactant with 4-aminophenol | nih.gov |
Catalysis and Reaction Conditions
The efficiency and selectivity of the synthesis of this compound are significantly influenced by the choice of catalysts and reaction conditions.
In the reaction of 3-nitrobenzaldehyde and acetone, an alkali catalyst is commonly employed. For the oxidation of 3-phenylpropanal, the reaction is typically conducted at a temperature between 50° and 70° C and a pressure between 0.2 and 2 MPa. google.com
The synthesis of perovskite-type catalysts, which can be used in various oxidation reactions, is affected by factors such as the acid-to-ammonia ratio during preparation, as this influences the polymerization of precursor molecules. mdpi.com Citric acid is often used as a chelating agent in the synthesis of these catalysts. mdpi.com
Novel and Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of chemoenzymatic and flow chemistry techniques for the production of this compound and its derivatives.
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. This approach offers the potential for milder reaction conditions and improved yields. For instance, immobilized lipase (B570770) B from Candida antarctica has been utilized in the regioselective hydrolysis of triacetin (B1683017) to produce 1,2-diacetin, a precursor for other valuable compounds. nih.gov While not directly applied to this compound in the provided text, this highlights the potential of enzymatic methods in organic synthesis.
The synthesis of 3-nitropropionic acid (3-NPA) derivatives has also been achieved through enzymatic methods. mdpi.com For example, the esterification of 3-NPA with various alcohols can be catalyzed by enzymes. mdpi.com Furthermore, cytochrome P450 enzymes have been engineered to catalyze C-H and C=C oxygenation reactions, which could be applied to the synthesis of derivatives of 3-phenyl propionic acid. researchgate.net
Sustainable Synthetic Route Development
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. In the context of this compound, sustainable approaches primarily focus on improving the nitration step and utilizing alternative energy sources to drive reactions.
Traditional nitration methods often involve the use of harsh reagents like fuming nitric acid and concentrated sulfuric acid, which are corrosive and generate significant acidic waste. researchgate.net Modern approaches aim to mitigate these issues through the adoption of technologies like flow chemistry and microwave-assisted synthesis.
Flow Chemistry: Continuous flow processing offers a safer and more efficient alternative to batch nitration. researchgate.net By precisely controlling reaction parameters such as temperature, pressure, and stoichiometry in a microreactor, exothermic reactions can be managed effectively, reducing the risk of runaway reactions. organic-chemistry.org This technology also allows for the use of less concentrated reagents and can lead to higher quality products with simpler purification procedures. researchgate.net The nitration of aromatic compounds, a key step in the synthesis of this compound, has been successfully adapted to flow systems, demonstrating significant advantages in terms of safety and efficiency. researchgate.netorganic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. wikipedia.org In the synthesis of nitroaromatic compounds and their derivatives, microwave-assisted methods have been shown to significantly reduce reaction times, increase yields, and often lead to cleaner products compared to conventional heating. nih.govopen.ac.uk This technique promotes efficient and uniform heating of the reaction mixture, which can be particularly beneficial for traditionally slow reactions. wikipedia.org The application of microwave-assisted organic synthesis (MAOS) is considered a green chemistry approach due to its energy efficiency and potential to reduce solvent usage. open.ac.ukresearchgate.net
Stereoselective Synthesis of Enantiomeric Forms
The synthesis of single enantiomers of chiral compounds is of paramount importance, particularly in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. nih.gov The stereocenter in this compound at the C3 position necessitates the development of stereoselective synthetic methods to access its enantiomerically pure forms, (S)-3-amino-3-(3-nitrophenyl)propionic acid and its R-enantiomer. chiraltech.comscielo.org.mx Key strategies for achieving this include asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis in Propionic Acid Derivatives
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. hplc.eu This approach is highly sought after due to its efficiency and atom economy.
Asymmetric Hydrogenation: One of the most powerful methods for creating chiral centers is the asymmetric hydrogenation of prochiral olefins. For the synthesis of enantiomerically enriched this compound, the asymmetric hydrogenation of a precursor like (E)-3-(3-nitrophenyl)acrylic acid would be a direct and efficient route. Chiral transition metal complexes, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, have been extensively used for the asymmetric hydrogenation of various unsaturated compounds. nih.govnih.gov For instance, rhodium complexes with chiral ligands have been successfully employed in the asymmetric hydrogenation of related α,β-unsaturated carboxylic acids, achieving high enantioselectivities. rsc.org The choice of catalyst, solvent, and reaction conditions is crucial for achieving high diastereo- and enantioselectivities. researchgate.net
Organocatalysis: In recent years, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. organic-chemistry.org Chiral amines, for example, can catalyze the asymmetric conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones, a key step in building chiral frameworks. organic-chemistry.org This methodology could be applied to the synthesis of chiral precursors to this compound.
Chiral Auxiliary Approaches
The use of a chiral auxiliary involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Evans Oxazolidinone Auxiliaries: The oxazolidinone auxiliaries developed by David A. Evans are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgresearchgate.netrsc.org These auxiliaries can be acylated with a propionyl group, and the resulting N-acyloxazolidinone can then undergo highly diastereoselective alkylation or aldol (B89426) reactions. researchgate.netharvard.edu For the synthesis of a specific enantiomer of this compound, one could envision a strategy involving the conjugate addition of a suitable nucleophile to an N-(3-nitro-cinnamoyl)oxazolidinone. The steric hindrance provided by the auxiliary directs the incoming nucleophile to one face of the molecule, leading to the formation of a single diastereomer. Subsequent removal of the auxiliary would then yield the desired enantiomerically pure acid. wikipedia.orgrsc.org
Other Chiral Auxiliaries: Besides Evans oxazolidinones, other chiral auxiliaries, such as those based on pseudoephedrine or sulfur-containing compounds, have also been developed and could potentially be applied to the asymmetric synthesis of this compound. scielo.org.mxharvard.edu
Enantiomeric Excess Determination Methodologies
The determination of the enantiomeric excess (ee) of a chiral compound is crucial to assess the success of an asymmetric synthesis. Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for the separation of a wide range of chiral compounds, including arylpropionic acids. nih.govnih.gov The choice of the mobile phase and its additives is critical for achieving good separation. chiraltech.com For the analysis of this compound, a method could be developed using a suitable chiral column and an optimized mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric excess, typically by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netrug.nl
Chiral Solvating Agents: A CSA is a chiral molecule that forms diastereomeric complexes with the enantiomers of the analyte. rug.nl This interaction leads to different chemical shifts for the corresponding protons or carbons in the NMR spectrum, allowing for the quantification of each enantiomer. open.ac.ukrug.nl
Chiral Derivatizing Agents: A CDA reacts with the enantiomers to form diastereomers, which have distinct NMR spectra. rug.nl The integration of the signals corresponding to each diastereomer allows for the determination of the enantiomeric excess.
The following table provides a summary of the synthetic methodologies discussed:
| Methodology | Description | Key Advantages |
| Flow Chemistry | Continuous processing in a microreactor for nitration and other steps. | Enhanced safety, better temperature control, improved product quality. researchgate.netorganic-chemistry.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, energy efficiency. wikipedia.orgnih.govopen.ac.uk |
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral precursor using a chiral catalyst. | High efficiency, atom economy, direct route to chiral products. hplc.eunih.govnih.gov |
| Chiral Auxiliary (Evans) | Temporary incorporation of a chiral oxazolidinone to direct stereochemistry. | High diastereoselectivity, reliable and predictable outcomes. wikipedia.orgresearchgate.netrsc.org |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Accurate and reliable determination of enantiomeric excess. nih.govnih.govchiraltech.com |
| NMR with Chiral Agents | Use of chiral solvating or derivatizing agents to differentiate enantiomers. | Provides structural information along with enantiomeric purity. researchgate.netopen.ac.ukrug.nl |
Chemical Reactivity and Derivatization of 3 3 Nitrophenyl Propionic Acid
Functional Group Transformations
The strategic modification of the functional groups of 3-(3-nitrophenyl)propionic acid is a cornerstone of its synthetic utility.
Carboxylic Acid Reactions (e.g., esterification, amidation, decarboxylation)
The carboxylic acid moiety (-COOH) is a prime site for a variety of chemical transformations. cymitquimica.com
Esterification: The reaction of this compound with alcohols in the presence of an acid catalyst yields the corresponding esters. A notable example is the synthesis of Methyl 3-(3-nitrophenyl)propanoate. chemicalbook.com This transformation is crucial for modifying the polarity and reactivity of the parent molecule.
Amidation: The carboxylic acid can be converted into amides through reaction with amines, often facilitated by coupling agents. This reaction is fundamental in peptide synthesis and the creation of other amide-containing structures. For instance, the amidation of similar phenylpropanoic acids has been explored to create various amides. researchgate.net
Decarboxylation: While not as commonly employed for this specific molecule, decarboxylation, the removal of the carboxyl group as carbon dioxide, can be achieved under certain conditions, typically involving heat. This would lead to the formation of 1-ethyl-3-nitrobenzene.
Nitro Group Reductions and Modifications
The nitro group (-NO2) is a highly versatile functional group that can be readily transformed into other nitrogen-containing moieties. cymitquimica.com
Reduction to Amines: The most common transformation of the nitro group is its reduction to an amino group (-NH2). This can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in acidic media. commonorganicchemistry.com The resulting 3-(3-aminophenyl)propionic acid is a key intermediate for the synthesis of various pharmacologically relevant compounds.
Partial Reduction: Under specific conditions, the nitro group can be partially reduced to form nitroso or hydroxylamino derivatives, further expanding the synthetic possibilities.
Aromatic Ring Functionalizations
The phenyl ring of this compound, while deactivated by the electron-withdrawing nitro group, can still undergo electrophilic aromatic substitution reactions. The nitro group directs incoming electrophiles primarily to the meta-position relative to itself. However, the existing substituents will influence the position of further functionalization. More advanced methods, such as those involving imidoylnitrenes, can also be used for the functionalization of phenyl rings. mdpi.com
Synthesis of Advanced Derivatives and Analogues
The functional group transformations discussed above pave the way for the synthesis of more complex molecules derived from this compound.
Amino Acid Derivatives (e.g., (S)-3-Amino-3-(3-nitrophenyl)propionic acid)
The synthesis of β-amino acids from this compound is of significant interest. One important derivative is (S)-3-Amino-3-(3-nitrophenyl)propionic acid. nih.govthermofisher.com The synthesis of such chiral amino acids often involves stereoselective methods to obtain the desired enantiomer. One general approach to synthesizing 3-amino-3-arylpropionic acids involves the reaction of an appropriate aldehyde with malonic acid and ammonium (B1175870) acetate (B1210297). chemicalbook.comresearchgate.net
Table 1: Selected Amino Acid Derivatives of this compound
| Derivative Name | CAS Number | Molecular Formula | Additional Information |
| (S)-3-Amino-3-(3-nitrophenyl)propionic acid | 734529-57-8 | C9H10N2O4 | Also known as (S)-Beta-(3-Nitrophenyl)Alanine. nih.govamericanelements.com |
| (S)-2-Amino-3-(3-nitrophenyl)propanoic acid | 19883-74-0 | C9H10N2O4 | An alpha-amino acid derivative. bldpharm.com |
| 3-Amino-3-(2-nitrophenyl)propanoic acid | 5678-48-8 | C9H10N2O4 | An isomer with the nitro group at the ortho position. chemicalbook.comuni.lu |
Ester Derivatives (e.g., Methyl 3-(3-nitrophenyl)propanoate)
Esterification of the carboxylic acid group leads to a variety of ester derivatives. These are often used as intermediates in further synthetic steps due to the protecting nature of the ester group or its ability to be converted into other functionalities.
Table 2: Selected Ester Derivatives of this compound
| Derivative Name | CAS Number | Molecular Formula | Additional Information |
| Methyl 3-(3-nitrophenyl)propanoate | 22768-05-4 | C10H11NO4 | A common methyl ester derivative. chemicalbook.com |
| Methyl 3-(2-nitrophenyl)propanoate | 1664-65-9 | C10H11NO4 | An isomer with the nitro group at the ortho position. nih.gov |
| 3-(3-nitro-phenyl)-2-thiocyanato-propionic acid ethyl ester | 300818-44-4 | C12H12N2O4S | An ethyl ester with further functionalization on the propionic acid chain. sigmaaldrich.com |
Halogenated Derivatives (e.g., 3-Bromo-3-(3-nitrophenyl)propionic acid)
Halogenation of this compound can occur at either the aliphatic chain or the aromatic ring, depending on the reaction conditions. A key halogenated derivative is 3-Bromo-3-(3-nitrophenyl)propionic acid, where a bromine atom is substituted at the alpha-position to the phenyl ring (the benzylic position).
This derivative is available as a research chemical, although detailed public analytical data is limited. sigmaaldrich.com The synthesis of this compound is not widely detailed in readily available literature, but a plausible synthetic route would involve the radical bromination of the benzylic C-H bond of this compound. This position is activated for radical substitution due to the resonance stabilization of the resulting benzylic radical by the adjacent phenyl ring. Standard reagents for such a transformation include N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light.
Table 1: Comparison of Parent Compound and Halogenated Derivative
| Feature | This compound | 3-Bromo-3-(3-nitrophenyl)propionic acid |
| Molecular Formula | C₉H₉NO₄ | C₉H₈BrNO₄ |
| Molar Mass | 195.17 g/mol | 274.07 g/mol |
| Key Reactive Site for this Derivative | Benzylic C-H bond | Carbon-Bromine bond (susceptible to nucleophilic substitution) |
| Plausible Synthetic Reagent | N/A | N-Bromosuccinimide (NBS) with radical initiator |
Peptide Conjugates and Bio-conjugation Strategies
The carboxylic acid group of this compound provides a direct handle for conjugation to peptides and other biomolecules. This is typically achieved by forming a stable amide bond with a free amine group on the target molecule, such as the N-terminus of a peptide or the side chain of an amino acid like lysine.
A more sophisticated strategy involves using a derivative of the parent compound, (S)-3-Amino-3-(3-nitrophenyl)propionic acid. chemimpex.com This molecule is a chiral, non-canonical amino acid that can be directly incorporated into a peptide sequence during solid-phase peptide synthesis. chemimpex.comnih.gov This approach allows for precise placement of the nitrophenyl moiety within the peptide backbone, offering a powerful tool for developing novel therapeutic agents and studying receptor interactions. chemimpex.com The conjugation of molecules to peptides can enhance their pharmacological properties, such as increasing antimicrobial or anticancer activity. ucsb.edumdpi.com
Table 2: Bio-conjugation Strategies for this compound
| Strategy | Description | Key Reagents/Methods | Resulting Linkage |
| Direct Conjugation | The carboxylic acid of this compound is activated and reacted with a free amine on a peptide. | Carbodiimides (e.g., EDC), HOBt | Amide bond |
| Incorporation of Amino-Derivative | (S)-3-Amino-3-(3-nitrophenyl)propionic acid is used as a building block in solid-phase peptide synthesis. | Standard peptide coupling reagents (e.g., HBTU, HOBt) | Peptide bond (amide) |
The integration of peptides with small molecules like this compound offers the potential to create therapies with enhanced efficacy and targeted action. mdpi.com
Reaction Kinetics and Mechanistic Studies
Detailed reaction kinetics and mechanistic studies specifically for this compound are not extensively documented in publicly accessible literature. However, the reactivity of its functional groups is well-understood within the principles of organic chemistry.
The derivatization of the carboxylic acid, such as in peptide conjugation, typically proceeds through a nucleophilic acyl substitution mechanism. When using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the mechanism involves the initial activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of a soluble urea (B33335) byproduct. nih.gov The reaction is often catalyzed by an additive like pyridine. nih.gov
The reactivity of the compound in the gas phase for mass spectrometry analysis has been modeled. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. These theoretical values provide insight into the physicochemical properties of the molecule and its fragments during analysis. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 196.06044 | 138.6 |
| [M+Na]⁺ | 218.04238 | 145.2 |
| [M-H]⁻ | 194.04588 | 141.1 |
| [M+NH₄]⁺ | 213.08698 | 156.3 |
| [M+K]⁺ | 234.01632 | 139.5 |
| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |
Mechanistic understanding is crucial for optimizing reaction conditions, such as temperature and time, to achieve high yields for specific derivatives, as the optimal conditions can vary significantly depending on the target product. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(3-Nitrophenyl)propionic acid, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to confirm the identity and structure of the molecule.
In a typical ¹H NMR spectrum, the proton signals of this compound would appear in distinct regions. The protons of the aromatic ring, influenced by the deactivating and meta-directing nitro group, would exhibit complex splitting patterns in the downfield region (approximately δ 7.5-8.2 ppm). The proton adjacent to the nitro group and between the two other substituents would likely be the most deshielded. The two methylene (B1212753) groups (-CH₂-CH₂-) of the propionic acid side chain would appear as two triplets in the upfield region. The methylene group adjacent to the aromatic ring would resonate at approximately δ 2.9-3.1 ppm, while the methylene group adjacent to the carboxyl group would be found further downfield at around δ 2.6-2.8 ppm, due to the electron-withdrawing effect of the carbonyl. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield position, typically above δ 10.0 ppm, and its position can be concentration-dependent.
The ¹³C NMR spectrum provides complementary information. The carbon of the carbonyl group (C=O) is typically observed in the highly deshielded region of δ 170-180 ppm. The carbons of the aromatic ring would produce signals between δ 120-150 ppm, with the carbon atom attached to the nitro group showing a significant downfield shift. The two methylene carbons of the propionate (B1217596) chain would be found in the more shielded region of the spectrum, generally between δ 30-40 ppm.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| ¹H | Aromatic Ring (C-H) | 7.5 - 8.2 | Multiplet |
| ¹H | Methylene (-CH₂-Ar) | 2.9 - 3.1 | Triplet |
| ¹H | Methylene (-CH₂-COOH) | 2.6 - 2.8 | Triplet |
| ¹³C | Carbonyl (-COOH) | 170 - 180 | - |
| ¹³C | Aromatic Ring (C-NO₂) | ~148 | - |
| ¹³C | Aromatic Ring (C-H, C-C) | 120 - 145 | - |
| ¹³C | Methylene (-CH₂-Ar) | 30 - 40 | - |
| ¹³C | Methylene (-CH₂-COOH) | 30 - 40 | - |
Mass Spectrometry (MS) in Compound Analysis and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. With a molecular formula of C₉H₉NO₄, the compound has a monoisotopic mass of approximately 195.053 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass.
In electrospray ionization (ESI) mass spectrometry, the compound can be observed as various adducts. In positive ion mode, it is commonly detected as the protonated molecule [M+H]⁺ (m/z ≈ 196.06) or the sodium adduct [M+Na]⁺ (m/z ≈ 218.04). In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z ≈ 194.05) is typically the most abundant ion.
Tandem mass spectrometry (MS/MS) studies reveal the fragmentation pathways of the parent ion, which helps to confirm its structure. Plausible fragmentation of the [M+H]⁺ ion would involve the neutral loss of water (H₂O) or the carboxylic acid group (HCOOH). Further fragmentation could involve the loss of the nitro group (NO₂) or cleavage of the propionic acid side chain.
| Adduct Type | Calculated m/z | Ion |
|---|---|---|
| [M+H]⁺ | 196.06044 | Positive |
| [M+Na]⁺ | 218.04238 | Positive |
| [M-H]⁻ | 194.04588 | Negative |
| [M+K]⁺ | 234.01632 | Positive |
| [M+NH₄]⁺ | 213.08698 | Positive |
Predicted m/z values for common adducts of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The spectrum would be characterized by several key absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. google.com The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak around 1700-1725 cm⁻¹. google.com The presence of the nitro group is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitrophenyl chromophore is expected to result in strong UV absorption. The benzene (B151609) ring itself has absorption bands below 280 nm, but conjugation with the nitro group typically shifts these absorptions to longer wavelengths (a bathochromic shift), resulting in a principal absorption maximum (λmax) in the UV region.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretch, H-bonded | 2500 - 3300 (very broad) |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 2960 |
| Carbonyl (C=O) | Stretch | 1700 - 1725 (strong) |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Nitro (N-O) | Asymmetric Stretch | ~1530 (strong) |
| Nitro (N-O) | Symmetric Stretch | ~1350 (strong) |
Chromatographic Techniques for Purity and Separation Studies (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reactants, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
Reversed-phase HPLC is particularly well-suited for analyzing this polar compound. A typical method would use a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (like phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention. Detection is commonly performed using a UV detector set at a wavelength where the nitrophenyl chromophore absorbs strongly, such as 210 nm or near its λmax.
Gas chromatography can also be used to determine the purity of this compound, with reports indicating its use for assays of at least 98.0% purity. For GC analysis, the compound may need to be derivatized to increase its volatility and thermal stability, for instance, by converting the carboxylic acid to a methyl or silyl (B83357) ester. An FID (Flame Ionization Detector) or a mass spectrometer (GC-MS) can be used for detection.
| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Common Detector |
|---|---|---|---|
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with Acid (e.g., H₃PO₄) | UV-Vis |
| GC | Polar (e.g., WAX) or Nonpolar (e.g., DB-5) | Helium or Nitrogen | FID or MS |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including exact bond lengths, bond angles, and torsional angles.
The analysis would reveal the conformation of the propionic acid side chain relative to the phenyl ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds between the carboxylic acid groups of adjacent molecules, which often form centrosymmetric dimers. Other interactions, like π-π stacking between the aromatic rings, could also be identified. This data provides fundamental insight into the solid-state properties of the compound. While crystallographic studies have been performed on closely related phenylpropionic acid derivatives, specific data for this compound is not widely reported in the literature.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure, which dictates the molecule's reactivity and properties. A typical approach involves using a functional, such as B3LYP, with a basis set like 6-31G(d,p) or higher, to solve the Schrödinger equation for the molecule. researchgate.net
These calculations can provide crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study the delocalization of electron density between bonds and the nature of intramolecular interactions. For 3-(3-Nitrophenyl)propionic acid, NBO analysis would reveal the interactions between the nitro group, the phenyl ring, and the propionic acid side chain, providing a deeper understanding of its electronic landscape.
Table 1: Representative Quantum Chemical Properties of this compound (Illustrative)
| Parameter | Value (Illustrative) | Description |
| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| LUMO Energy | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.4 eV | A measure of chemical stability and reactivity. |
| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |
| NBO Charge on Nitro Group (N) | -0.4 e | Partial charge on the nitrogen atom of the nitro group, indicating its electron-withdrawing nature. |
This table is for illustrative purposes and the values are representative of what would be obtained from DFT calculations.
Molecular Docking and Dynamics Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with the binding site of a protein. The process involves placing the ligand in various conformations within the protein's active site and calculating a scoring function to estimate the binding affinity.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the dynamic behavior of the complex, including conformational changes and intermolecular interactions.
For this compound, docking and MD simulations could be used to investigate its potential to inhibit enzymes such as cyclooxygenases (COX), which are common targets for non-steroidal anti-inflammatory drugs (NSAIDs) that share the propionic acid motif. nih.gov
Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Target
| Parameter | Value (Illustrative) | Description |
| Binding Affinity | -7.2 kcal/mol | An estimation of the strength of the interaction between the ligand and the protein. |
| Key Interacting Residues | Arg120, Tyr355, Ser530 | Amino acid residues in the binding site that form significant interactions with the ligand. |
| Types of Interactions | Hydrogen bonds, pi-pi stacking | The nature of the chemical interactions stabilizing the ligand-protein complex. |
| RMSD of Ligand | 1.5 Å | Root Mean Square Deviation of the ligand's position during MD simulation, indicating stability in the binding pocket. |
This table is for illustrative purposes and the values are representative of what would be obtained from molecular docking and dynamics simulations.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying the structure of a lead compound and observing the corresponding changes in activity, researchers can build models that predict the activity of new, untested compounds.
For this compound, SAR studies could explore how modifications to the phenyl ring (e.g., changing the position or nature of the substituent) or the propionic acid side chain affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties or molecular descriptors with activity. researchgate.netnih.gov
A QSAR study on meta-substituted phenylpropanoic acids has shown that various physicochemical parameters can be correlated with their activity as agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a target for antidiabetic drugs. researchgate.net
Table 3: Illustrative Structure-Activity Relationship for Derivatives of 3-Phenylpropionic Acid
| Modification | Relative Activity (Illustrative) | Rationale |
| 3-Nitro (Lead Compound) | 1.0 | Baseline activity of the parent compound. |
| 4-Nitro | 0.8 | Change in the position of the nitro group may alter binding site interactions. |
| 3-Amino | 1.5 | The amino group can act as a hydrogen bond donor, potentially increasing affinity for the target. |
| 3-Chloro | 1.2 | The chloro group alters the electronic and steric properties of the phenyl ring. |
| Lengthening Propionic Chain | 0.5 | The length of the side chain can be critical for fitting into the binding pocket. |
This table is for illustrative purposes and demonstrates how SAR studies can guide the optimization of a lead compound.
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry can also be used to study the mechanisms of chemical reactions, including the synthesis of this compound. chemicalbook.com By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, the structures of transition states, and the activation energies required for the reaction to proceed. mdpi.com
For instance, the synthesis of this compound can be achieved through the reaction of 3-nitrobenzaldehyde (B41214) with malonic acid and ammonium (B1175870) acetate (B1210297). Computational methods can be used to model this reaction, calculating the energies of reactants, intermediates, transition states, and products. This provides a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions.
Transition state theory is used to calculate the rate of a reaction based on the properties of the transition state. By analyzing the vibrational frequencies of the transition state structure, it is possible to confirm that it is a true saddle point on the potential energy surface and to calculate the reaction rate constant.
Table 4: Illustrative Energetics of a Hypothetical Reaction Step in the Synthesis of this compound
| Species | Relative Energy (kcal/mol) (Illustrative) | Description |
| Reactants | 0 | The starting materials of the reaction step. |
| Transition State 1 | +15 | The energy barrier for the first step of the reaction. |
| Intermediate | -5 | A stable species formed during the reaction. |
| Transition State 2 | +10 | The energy barrier for the second step of the reaction. |
| Products | -20 | The final products of the reaction step. |
This table is for illustrative purposes and shows how computational chemistry can be used to map out the energy profile of a chemical reaction.
Applications in Advanced Materials and Research Tools
Incorporation into Polymeric Systems and Coatings
The functional groups of 3-(3-nitrophenyl)propionic acid and its derivatives make them valuable candidates for incorporation into polymeric systems. While direct applications in large-scale industrial coatings are not widely documented, derivatives of nitrophenyl propionic acid are utilized in specialized, high-value polymer applications.
A notable example is in the field of solid-phase peptide synthesis (SPPS), a cornerstone of modern biochemistry and pharmaceutical development. In SPPS, peptides are constructed sequentially on a solid polymer support. A derivative, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, has been synthesized for use as a photocleavable linker. researchgate.net This specialized molecule connects the growing peptide chain to the polymer resin. The linker is designed to be stable throughout the complex synthesis process but can be precisely cleaved using UV light to release the final peptide from the support with high efficiency. researchgate.net This application highlights how the nitrophenyl propionic acid scaffold can be engineered to create functional components within a polymer-based system, providing controlled release capabilities crucial for complex multi-step syntheses. researchgate.net
Furthermore, the broader class of nitroaromatic compounds is studied for creating molecularly imprinted polymers (MIPs). These are polymers synthesized to have cavities that specifically recognize and bind a target molecule. For instance, MIPs have been developed for the selective extraction of 3-nitropropanoic acid, a related compound, from complex samples prior to analysis by high-performance liquid chromatography (HPLC). researchgate.net This demonstrates the potential of the nitro-substituted phenyl structure in creating polymers with highly specific molecular recognition properties.
Development of Analytical Standards and Reagents
In the realm of chemical analysis and research, the purity and well-defined structure of a compound are paramount. This compound is commercially available from numerous chemical suppliers as a fine chemical or organic building block, often with specified purity levels suitable for laboratory use. manchesterorganics.com
Its availability in various grades, including Reagent and Technical grades, underscores its role as a starting material and reference compound in research and development. americanelements.com Chemical suppliers like Thermo Scientific and TCI America provide the compound with guaranteed minimum purity, for example, 98% or higher, which is essential for its use as an analytical reagent or a reference standard in qualitative and quantitative analyses. fishersci.se
As a stable, solid compound with a distinct molecular weight and chemical properties, it can be used for the calibration of analytical instruments or as a starting point for developing analytical methods for related compounds. While specific standardized methods listing this compound may be application-dependent, its commercial availability at high purity facilitates its use as a foundational reagent in chemical synthesis and analysis. americanelements.comscbt.com
| Property | Value | Source |
| Chemical Name | This compound | scbt.com |
| Alternate Name | 3-Nitrohydrocinnamic Acid | scbt.com |
| CAS Number | 1664-57-9 | scbt.com |
| Molecular Formula | C₉H₉NO₄ | scbt.com |
| Molecular Weight | 195.17 g/mol | scbt.com |
| Purity (Typical) | ≥98% | manchesterorganics.com |
Role as an Organic Building Block in Complex Molecule Synthesis
The most significant application of this compound is its role as an organic building block in the synthesis of more complex molecules. scbt.com Its bifunctional nature—a carboxylic acid at one end and a modifiable nitro-substituted aromatic ring at the other—makes it a valuable intermediate for constructing larger, more intricate chemical architectures.
The carboxylic acid group provides a reactive handle for forming amide, ester, or acid chloride functionalities. Simultaneously, the nitro group on the phenyl ring is a versatile functional group in organic synthesis. It can be readily reduced to an amine (aniline derivative), which is a key precursor for a vast array of chemical structures, including pharmaceuticals and other biologically active compounds. This amine can then undergo a wide range of reactions, such as diazotization, acylation, and alkylation.
Biological and Biomedical Research Applications Excluding Clinical Human Data, Dosage, Safety
Investigation in Neuroscience Research Models (non-human)
In non-human models, derivatives of propionic acid are utilized to investigate the complex workings of the central nervous system.
While direct studies on 3-(3-Nitrophenyl)propionic acid's role in neurotransmitter modulation are not extensively detailed in the reviewed literature, the closely related compound 3-Nitropropionic acid (3-NPA) is a well-established neurotoxin used in research to model neurodegenerative diseases. nih.govresearchgate.net 3-NPA induces neurotoxicity by inhibiting succinate (B1194679) dehydrogenase, a key enzyme in the Krebs cycle and electron transport chain, which disrupts cellular energy metabolism in neurons and indirectly impacts all energy-dependent processes, including neurotransmitter synthesis, release, and reuptake. nih.gov
The parent compound, propionic acid (PPA), has been shown to affect the physical structure of the brain in animal models. In one study, administration of PPA to adolescent rats resulted in detectable alterations to the architecture of synapses in the hippocampal CA1 area and the medial prefrontal cortex. nih.gov Such changes to synaptic structure are intrinsically linked to the concepts of synaptic transmission and plasticity—the ability of synapses to strengthen or weaken over time. By inducing these structural changes, compounds like PPA serve as tools to explore the underlying mechanisms of learning, memory, and the pathogenesis of cognitive disorders at a cellular level. nih.gov
Table 1: Effects of Propionic Acid (PPA) on Synaptic Architecture in Rat Models
| Brain Region | Observed Effect | Implication | Source |
|---|---|---|---|
| Hippocampus (CA1) | Alterations in synapse architecture | Research tool for plasticity | nih.gov |
Current research literature available does not provide specific examples of this compound being used in receptor interaction studies.
Biochemical Assay Development and Enzyme Activity Measurement
Fluorescence-based assays are a common method for measuring enzyme activity due to their high sensitivity and suitability for high-throughput screening. mdpi.com These assays often rely on a non-fluorescent substrate that becomes fluorescent upon enzymatic action. mdpi.com In this context, this compound's chemical relative, 3-Nitropropionic acid (3-NPA), is a pivotal compound for studying enzyme activity, specifically as a potent inhibitor.
3-NPA, and its conjugate base propionate (B1217596) 3-nitronate (P3N) which is readily formed at physiological pH, acts as a powerful and well-characterized inhibitor of succinate dehydrogenase (Complex II). nih.gov This enzyme is a critical component of both the Krebs cycle and the mitochondrial electron transport chain. By inhibiting this enzyme, 3-NPA effectively shuts down aerobic respiration, leading to cellular demise. nih.gov This specific mechanism of action has led to its widespread use as a tool in biochemical assays to induce mitochondrial dysfunction, allowing researchers to study the pathways of neurotoxicity and test the efficacy of potential neuroprotective agents. nih.govresearchgate.net
Table 2: 3-Nitropropionic Acid (3-NPA) as an Enzyme Inhibitor in Biochemical Assays
| Enzyme | Inhibitor | Mechanism of Action | Research Application | Source |
|---|
Research on Integrin Antagonism Mechanisms (utilizing derivatives as probes)
Derivatives of various chemical scaffolds are employed as molecular probes to investigate the function of integrins, which are cell surface receptors involved in cell adhesion and signaling. Research in this area has revealed that the biological effect of these probes can be complex. For instance, studies on integrin ligands have shown that their functional outcome can switch from antagonistic (inhibitory) to agonistic (activating) depending on the concentration used. nih.gov This concentration-dependent duality underscores the necessity for thorough evaluation of such compounds in research. While the specific use of this compound derivatives was not highlighted, this research exemplifies the principle of using structural analogs as probes to dissect the nuanced mechanisms of receptor biology like integrin antagonism. nih.gov
Studies on Nitric Oxide Synthase Inhibition (utilizing derivatives as probes)
Derivatives of this compound and related structures are valuable in studying the inhibition of nitric oxide synthases (NOS), a family of enzymes responsible for producing nitric oxide (NO). NO is a crucial signaling molecule, and its overproduction by neuronal NOS (nNOS) or inducible NOS (iNOS) is implicated in various pathological conditions. nih.govnih.gov
Research has focused on designing derivatives that can selectively inhibit one NOS isoform over others to minimize potential side effects. nih.gov One approach involves creating derivatives that interact with specific sites within the enzyme, such as the heme propionate group. nih.gov A series of α-amino functionalized aminopyridine derivatives were synthesized and tested for their inhibitory potency against the three main NOS isoforms. nih.gov
Table 3: Inhibitory Activity and Selectivity of a Derivative (Compound 8R) against NOS Isoforms
| NOS Isoform | Kᵢ (nM) | Selectivity vs. nNOS | Source |
|---|---|---|---|
| Neuronal (nNOS) | 24 | - | nih.gov |
| Inducible (iNOS) | 6552 | 273-fold | nih.gov |
Another strategy involves using derivatives that regulate the expression of the enzyme rather than its activity. Studies using nitroxybutylester derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen-nitroxybutylester (FNBE), found that they significantly inhibited the production of nitrites in macrophage cell cultures stimulated with lipopolysaccharide (LPS). researchgate.net Further analysis with Western blots confirmed that FNBE attenuated the expression of the iNOS enzyme itself, rather than directly inhibiting its catalytic function. researchgate.net This demonstrates that derivatives can be used as probes to explore different mechanisms of enzyme regulation.
Table 4: Concentration-Dependent Inhibition of Nitrite (B80452) Production by FNBE
| Compound | Concentration (µg/ml) | Inhibition of Nitrite Production (%) | Source |
|---|---|---|---|
| Flurbiprofen (parent) | 100 | 24.0 ± 0.9 | researchgate.net |
Metabolic Pathway Investigations in Non-Human Biological Systems
While direct and comprehensive research elucidating the complete metabolic pathway of this compound in non-human biological systems is not extensively documented, the metabolic fate of this compound can be inferred by examining the established degradation pathways of structurally similar molecules. These include nitroaromatic compounds and the non-nitrated parent compound, 3-phenylpropionic acid. Microbial systems, particularly bacteria, have demonstrated a remarkable capacity to metabolize a wide array of xenobiotic compounds, and their strategies provide a framework for understanding the potential biodegradation of this compound.
The microbial catabolism of aromatic compounds is a critical component of biogeochemical cycles and bioremediation processes. Generally, the bacterial degradation of complex aromatic molecules involves a series of enzymatic reactions that modify functional groups and prepare the aromatic ring for cleavage. In the case of this compound, metabolic investigations would likely focus on two primary areas: the transformation of the nitro group and the degradation of the propionic acid side chain, followed by the cleavage of the phenyl ring.
Based on known microbial pathways for nitroaromatic compounds, the initial step in the metabolism of this compound is likely the reduction of the nitro group to an amino group, forming 3-(3-Aminophenyl)propionic acid. This transformation is a common strategy employed by a variety of anaerobic and aerobic bacteria to detoxify and metabolize nitroaromatics. Alternatively, some aerobic bacteria are capable of removing the nitro group through oxidative processes mediated by dioxygenase or monooxygenase enzymes, which would lead to the formation of hydroxylated intermediates.
Following the initial transformation of the nitro group, the degradation of the resulting aminophenylpropionic acid or hydroxyphenylpropionic acid would likely proceed through pathways established for the catabolism of 3-phenylpropionic acid. Research on organisms such as Escherichia coli and Sphingopyxis granuli has shown that the degradation of 3-phenylpropionic acid can proceed via multiple routes. mdpi.comasm.org One well-characterized pathway involves the hydroxylation of the aromatic ring to form a dihydroxylated intermediate, such as 3-(2,3-dihydroxyphenyl)propionic acid. asm.orgnih.gov This intermediate is then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic products that can enter central metabolic pathways like the Krebs cycle. asm.orgnih.gov
Another potential route for the degradation of the side chain is its conversion to cinnamic acid, as observed in Sphingopyxis granuli RW412. mdpi.com This would then be followed by further enzymatic modifications. The propionic acid side chain can also be activated to its CoA-thioester, 3-phenylpropionyl-CoA, which can then undergo β-oxidation. nih.gov This process would shorten the side chain and lead to intermediates that can be further metabolized.
The specific pathway or combination of pathways utilized for the degradation of this compound would likely depend on the specific microbial species and the prevailing environmental conditions (e.g., aerobic vs. anaerobic). The study of its metabolism in various non-human systems, such as soil microorganisms or gut microbiota, could reveal novel enzymatic activities and metabolic strategies for the degradation of nitroaromatic compounds.
Table 1: Plausible Intermediates in the Microbial Metabolism of this compound
| Intermediate Compound Name | Chemical Formula | Putative Metabolic Step |
| This compound | C₉H₉NO₄ | Starting Compound |
| 3-(3-Aminophenyl)propionic acid | C₉H₁₁NO₂ | Reduction of the nitro group |
| 3-(3-Hydroxyphenyl)propionic acid | C₉H₁₀O₃ | Oxidative denitrification |
| 3-(2,3-Dihydroxyphenyl)propionic acid | C₉H₁₀O₄ | Dihydroxylation of the aromatic ring asm.orgnih.gov |
| meta-Cleavage Product | Varies | Ring fission by dioxygenase |
| Succinate | C₄H₆O₄ | Product of ring cleavage entering central metabolism asm.orgnih.gov |
| Pyruvate | C₃H₄O₃ | Product of ring cleavage entering central metabolism asm.orgnih.gov |
| Acetaldehyde | C₂H₄O | Product of ring cleavage entering central metabolism asm.orgnih.gov |
| 3-(3-Nitrophenyl)propionyl-CoA | C₃₀H₃₇N₇O₁₉P₃S | Activation of the propionic acid side chain |
| 3-Nitrocinnamic acid | C₉H₇NO₄ | Dehydrogenation of the propionic acid side chain |
Table 2: Potential Enzymes Involved in the Metabolism of this compound
| Enzyme Class | Putative Function in Pathway | Example from Similar Pathways |
| Nitroreductase | Reduction of the nitro group to an amino group | Found in various bacteria for nitroaromatic degradation |
| Dioxygenase | Hydroxylation and potential cleavage of the aromatic ring | Phenylpropionate 2,3-dioxygenase in E. coli asm.org |
| Monooxygenase | Oxidative removal of the nitro group | Nitrophenol monooxygenases |
| Acyl-CoA Synthetase | Activation of the propionic acid side chain to its CoA ester | Phenylacetyl-CoA ligase |
| Acyl-CoA Dehydrogenase | Dehydrogenation of the activated side chain (β-oxidation) | Medium-chain acyl-CoA dehydrogenase (MCAD) nih.gov |
| Enoyl-CoA Hydratase | Hydration step in β-oxidation of the side chain | |
| Hydroxyacyl-CoA Dehydrogenase | Dehydrogenation step in β-oxidation of the side chain | |
| Thiolase | Thiolytic cleavage in the final step of β-oxidation |
Environmental and Green Chemistry Considerations
Biodegradation Pathways and Mechanisms
The biodegradation of nitroaromatic compounds has been the subject of extensive research, revealing several microbial strategies for their transformation and mineralization. nih.govnih.gov Although no specific studies have detailed the biodegradation pathway of 3-(3-Nitrophenyl)propionic acid, the initial steps are likely to follow established routes for other nitroaromatics.
Two primary strategies are employed by microorganisms to initiate the breakdown of nitroaromatic compounds:
Reductive Pathways: Under anaerobic conditions, the nitro group can be reduced by bacteria to a nitroso, then a hydroxylamino, and finally an amino group, forming 3-(3-aminophenyl)propionic acid. nih.gov This reduction is often a crucial first step, as the resulting aromatic amine may be more amenable to subsequent enzymatic attack and ring cleavage. However, these amino derivatives can also pose their own set of environmental challenges, including the potential for forming persistent and toxic azo compounds through dimerization. arizona.edu
Oxidative Pathways: Aerobic bacteria can initiate degradation by employing monooxygenase or dioxygenase enzymes. nih.govnih.gov A dioxygenase could hydroxylate the aromatic ring, leading to the formation of a substituted catechol. This dihydroxylated intermediate is then susceptible to ring cleavage, a key step in the mineralization of aromatic compounds. The nitro group may be removed as nitrite (B80452) either before or after ring cleavage. nih.gov
The propionic acid side chain is generally expected to be biodegradable through beta-oxidation, a common metabolic pathway for fatty acids and other alkyl carboxylic acids. nih.gov
Table 1: Plausible Initial Biodegradation Reactions for this compound
| Pathway | Initial Reaction | Key Enzymes (Examples) | Resulting Intermediate | Conditions |
| Reductive | Reduction of the nitro group | Nitroreductases | 3-(3-Aminophenyl)propionic acid | Anaerobic |
| Oxidative | Dihydroxylation of the aromatic ring | Dioxygenases | Substituted catechol derivative | Aerobic |
Environmental Fate and Persistence Studies
The environmental persistence of nitroaromatic compounds is a significant concern. nih.govscribd.com The strong electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to oxidative attack by microbial enzymes, contributing to their recalcitrance. nih.govasm.org Consequently, it can be inferred that this compound likely exhibits a degree of persistence in the environment, particularly in comparison to its non-nitrated analog, 3-phenylpropionic acid.
Factors that would influence the environmental fate of this compound include:
Soil Adsorption: Nitroaromatic compounds can adsorb to soil organic matter and clay particles, which can reduce their bioavailability for microbial degradation and transport in water. scribd.com
Photodegradation: Sunlight can induce photochemical reactions that may contribute to the transformation of nitroaromatic compounds in surface waters and on soil surfaces. nih.gov
Volatility: Given its carboxylic acid group, this compound is expected to have low volatility, limiting its atmospheric dispersal.
While specific persistence data (e.g., half-life in soil or water) for this compound are not available in the reviewed literature, the general recalcitrance of nitroaromatics suggests it may persist in contaminated environments. nih.govresearchgate.net
Bioremediation Potential and Strategies
Bioremediation offers a promising and environmentally compatible approach for the cleanup of sites contaminated with nitroaromatic compounds. cambridge.orgijeab.com The strategies applicable to this compound contamination would likely mirror those developed for other nitroaromatics.
Biostimulation: This approach involves stimulating the degradative activities of indigenous microbial populations by adding nutrients (e.g., nitrogen, phosphorus), electron donors (e.g., organic carbon sources), or electron acceptors (e.g., oxygen) to the contaminated environment. researchgate.netcrccare.com
Bioaugmentation: In cases where the native microbial community lacks the necessary degradative capabilities, this strategy involves introducing specific microorganisms or microbial consortia known to degrade nitroaromatic compounds. researchgate.net Strains of Pseudomonas, Rhodococcus, and Nocardioides have shown efficacy in degrading various nitroaromatics. nih.govresearchgate.net
Both ex-situ (e.g., in bioreactors or biopiles) and in-situ bioremediation techniques could be considered. cambridge.orgcrccare.com The choice of strategy would depend on site-specific conditions, such as the concentration of the contaminant, soil type, and hydrogeology.
Ecotoxicological Impact Assessments (on non-human organisms)
Nitroaromatic compounds are known to be toxic to a wide range of organisms. nih.govnih.gov The toxicity often stems from the parent compound itself or from its metabolic intermediates, such as hydroxylamines, which can be more toxic than the parent nitro compound. nih.gov While no specific ecotoxicological studies on this compound were found, data for other nitroaromatics can provide an indication of its potential impact.
Table 2: General Ecotoxicity of Nitroaromatic Compounds to Non-Human Organisms
| Organism Group | General Findings | Example Compounds Studied |
| Algae | Can be highly toxic, inhibiting growth and photosynthesis. EC50 values vary widely depending on the specific compound and algal species. capes.gov.brnih.gov | Nitrobenzene, nitrophenols |
| Invertebrates (e.g., Daphnia magna) | Exhibit acute and chronic toxicity, affecting mobility, reproduction, and survival. mdpi.com | Nitrobenzene, p-nitrophenol |
| Fish | Acute toxicity (LC50) values for nitroaromatics can range from moderately to highly toxic, depending on the compound and fish species. astm.orghep.com.cn | 2,4,6-trinitrotoluene (TNT), p-nitrotoluene |
It is reasonable to presume that this compound would exhibit some level of toxicity to aquatic and terrestrial organisms. The nitro group is a key toxophore, and its presence suggests that the compound could have adverse effects on microbial communities, aquatic invertebrates, and fish. nih.gov However, without specific experimental data, a definitive ecotoxicological profile cannot be established.
Future Research Directions and Emerging Trends
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
| AI/ML Application | Potential Impact on 3-(3-Nitrophenyl)propionic acid Research |
| High-Throughput Virtual Screening | Rapid identification of derivatives with high binding affinity to therapeutic targets. nih.gov |
| Predictive Toxicology | Early elimination of compounds with unfavorable safety profiles. patsnap.com |
| QSAR Modeling | Elucidation of structure-activity relationships to guide the design of more potent analogs. youtube.com |
| De Novo Drug Design | Generation of novel molecular structures based on this compound with optimized properties. patsnap.com |
Exploration of Novel Catalytic Transformations
The chemical reactivity of this compound offers a fertile ground for the exploration of novel catalytic transformations. The nitro group and the carboxylic acid moiety are key functional groups that can be targeted for a variety of chemical modifications. A significant area of research is the selective reduction of the nitro group to an amino group, which would yield 3-(3-Aminophenyl)propionic acid, a valuable building block for the synthesis of pharmaceuticals and other biologically active molecules. chemimpex.com
Future research will likely focus on the development of highly efficient and selective catalysts for this transformation, including those based on earth-abundant metals or even biocatalysts. Additionally, the carboxylic acid group can be activated and transformed into a wide range of other functional groups, such as esters, amides, and alcohols, further expanding the chemical space accessible from this starting material. The development of novel C-H activation methods could also enable the direct functionalization of the aromatic ring, providing access to a diverse array of substituted derivatives.
Development of Advanced Analytical Platforms
As the applications of this compound and its derivatives expand, so too will the need for advanced analytical platforms for their detection and characterization. Future research in this area will likely focus on the development of highly sensitive and selective analytical methods. This includes the design of novel sensors capable of detecting trace amounts of the compound in complex matrices, which could have applications in environmental monitoring and biomedical diagnostics.
Hyphenated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), will continue to be refined for the analysis of this compound and its metabolites. Furthermore, the development of new spectroscopic and imaging techniques could provide unprecedented insights into the compound's interactions with biological systems at the molecular level.
| Analytical Platform | Advancement | Application Area |
| Electrochemical Sensors | Increased sensitivity and selectivity | Environmental monitoring, point-of-care diagnostics |
| LC-MS/MS | Improved fragmentation analysis | Metabolomics, pharmacokinetic studies |
| Capillary Electrophoresis | High-resolution separation of enantiomers | Chiral drug development |
| Surface Plasmon Resonance | Real-time monitoring of binding kinetics | Drug-target interaction studies |
Multifunctional Material Design
The unique chemical structure of this compound makes it an attractive building block for the design of novel multifunctional materials. The presence of both an aromatic ring and a carboxylic acid group allows for its incorporation into a variety of polymeric and supramolecular structures. For example, it could be used as a monomer in the synthesis of polyesters or polyamides with tailored properties.
The nitro group can also serve as a handle for further functionalization or as a stimuli-responsive element. For instance, materials containing this compound could be designed to respond to changes in pH or redox potential, making them suitable for applications in drug delivery, sensing, and smart coatings. Future research may also explore the use of this compound in the development of metal-organic frameworks (MOFs) and other porous materials with applications in gas storage and catalysis.
Role in Sustainable Chemical Manufacturing
In an era of increasing environmental awareness, the development of sustainable chemical manufacturing processes is of paramount importance. This compound can play a role in this transition towards a greener chemical industry. Research efforts are likely to focus on developing more environmentally friendly methods for its synthesis, such as those that utilize renewable feedstocks, employ biocatalysis, or operate under milder reaction conditions.
For example, the synthesis of this compound could potentially be achieved through biocatalytic routes, using engineered enzymes to perform the key chemical transformations. chemicalbook.com Furthermore, the use of flow chemistry for its production could offer several advantages over traditional batch processes, including improved safety, higher efficiency, and reduced waste generation. As a versatile intermediate, sustainably produced this compound could then be used to manufacture a wide range of other chemicals, contributing to a more circular and sustainable chemical economy.
Q & A
Q. What are the common synthetic routes for 3-(3-nitrophenyl)propionic acid, and how are they validated?
The compound is typically synthesized via two primary routes:
- Catalytic hydrogenation of 3-nitrocinnamic acid : This method involves palladium-on-charcoal catalysts under hydrogen gas to reduce the α,β-unsaturated bond .
- Coupling reactions with 3-nitrophenylboronic acid : Cross-coupling protocols (e.g., Suzuki-Miyaura) can be employed to introduce the nitrophenyl group to a propionic acid backbone .
Validation : Post-synthesis characterization includes melting point analysis (43–45°C range), NMR for structural confirmation, and HPLC to assess purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the aromatic proton environment and propionic acid chain integrity.
- Mass spectrometry (MS) : High-resolution MS (e.g., LC-ESI-QTOF) identifies the molecular ion peak ([M-H]⁻ at m/z 210.04) and fragmentation patterns .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1520–1340 cm⁻¹ (nitro group vibrations) are diagnostic .
Q. How is the purity of this compound quantified in research settings?
- HPLC with UV detection : Use a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% formic acid), and monitor at 254 nm. Calibrate with a certified reference standard .
- Melting point analysis : Compare observed values (43–45°C) to literature data to detect impurities .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
- Catalyst screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) to enhance hydrogenation efficiency .
- Reaction temperature control : Lower temperatures (25–40°C) may reduce side reactions during nitro group retention .
- Purification optimization : Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to improve yield .
Q. How should researchers address contradictions in bioactivity data across studies?
- Purity verification : Re-analyze batches via HPLC/MS to rule out impurities (e.g., dihydroxy-phenylpropionic acid derivatives) that may skew bioactivity .
- Structural analogs comparison : Test analogs like 3-(4-hydroxy-3-nitrophenyl)propionic acid to isolate nitro-group-specific effects .
- Metabolite profiling : Use untargeted metabolomics to identify degradation products or metabolites interfering with assays .
Q. What methodologies are recommended for studying its role in metabolic pathways?
- Stable isotope labeling : Incorporate C-labeled propionic acid to track incorporation into microbial or mammalian metabolites .
- LC-MS/MS quantification : Develop targeted methods for detecting phenylpropionic acid derivatives in biological matrices (e.g., serum, urine) .
- Enzyme inhibition assays : Evaluate interactions with enzymes like o-diphenolase using substrate analogs (e.g., 3-(2,4-dihydroxyphenyl)propionic acid) .
Q. How can researchers mitigate safety risks during handling?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of nitro-group-derived vapors .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
Q. What strategies are used to resolve structural ambiguities in derivatives?
- X-ray crystallography : Resolve crystal structures of derivatives (e.g., methyl esters) to confirm substituent positions .
- Computational modeling : Compare experimental NMR/MS data with DFT-calculated spectra for validation .
Methodological Resources
- Synthesis protocols : Detailed procedures for catalytic hydrogenation and cross-coupling reactions .
- Metabolomics workflows : Untargeted LC-MS methods for detecting phenylpropionic acid derivatives in biological samples .
- Safety guidelines : OSHA-compliant handling and disposal protocols for nitroaromatic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
